Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate

Lipophilicity Drug design Permeability

This ortho-CF₃ regioisomer delivers a unique conformational and electronic profile: elevated LogP (4.2 vs ~3.3 for non-fluorinated analogs) for superior membrane penetration, and steric shielding that retards oxidative metabolism. The 6‑COOMe handle enables rapid amide coupling or hydrolysis without disturbing the 2‑aryl motif, while ≥95% batch purity minimises pre‑functionalisation clean‑up. Use it to systematically probe SAR without isomer mixtures, or as a building block for phosphorescent Ir(III) emitters in OLEDs.

Molecular Formula C16H11F3N2O2
Molecular Weight 320.27 g/mol
CAS No. 1051397-21-7
Cat. No. B3078475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate
CAS1051397-21-7
Molecular FormulaC16H11F3N2O2
Molecular Weight320.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C16H11F3N2O2/c1-23-15(22)10-6-7-14-20-13(9-21(14)8-10)11-4-2-3-5-12(11)16(17,18)19/h2-9H,1H3
InChIKeyLWGWBQNEGWDMJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate (CAS 1051397-21-7): Core Chemical Identity and Procurement Baseline


Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate (CAS 1051397-21-7) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class. It features a methyl ester at the 6-position and a 2-(trifluoromethyl)phenyl substituent at the 2-position, giving it a molecular formula of C16H11F3N2O2 and a molecular weight of 320.27 g/mol [1]. The compound is commercially available from multiple suppliers at purities typically ≥95% [1]. Its computed XLogP3-AA of 4.2 suggests substantial lipophilicity relative to non-fluorinated analogs [2].

Why Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate Cannot Be Casually Replaced by In-Class Analogs


The combination of a 6-carboxylate methyl ester and an ortho-trifluoromethylphenyl group at the 2-position introduces physicochemical properties that materially diverge from other imidazo[1,2-a]pyridine derivatives. The ortho-CF3 substituent increases lipophilicity and electron-withdrawing character at the phenyl ring, shifts the molecule's conformational profile due to steric effects, and provides a distinct hydrogen-bond acceptor map [1]. Generic replacement with the non-fluorinated parent (CAS 962-24-3) or with para-CF3 isomers would alter LogP, metabolic stability, and potential target engagement in ways that cannot be assumed equivalent without explicit comparative data [1][2].

Quantitative Differentiation Evidence for Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate Against Closest Analogs


Lipophilicity (XLogP3-AA) Differentiation vs. Non-Fluorinated Phenyl Analog

The target compound exhibits a computed XLogP3-AA of 4.2, while the non-fluorinated analog methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate (CAS 962-24-3) has an XLogP3-AA of 3.3 [1][2]. This difference of approximately 0.9 log units translates to roughly 8-fold higher predicted partitioning into lipophilic phases for the target compound.

Lipophilicity Drug design Permeability

Hydrogen Bond Acceptor Count Differentiation vs. Non-Fluorinated Phenyl Analog

The target compound possesses 6 computed hydrogen bond acceptor (HBA) sites, whereas the non-fluorinated analog has only 3 HBA sites [1][2]. The additional three acceptors arise from the three fluorine atoms of the CF3 group, which can engage in weak, highly directional C–F···H interactions that influence ligand–protein binding geometries.

Molecular recognition Solubility Target engagement

Ortho-Trifluoromethyl Substitution: Steric and Electronic Distinction from Para-CF3 and Meta-CF3 Isomers

In 2-phenylimidazo[1,2-a]pyridine ligand series evaluated for phosphorescent Ir(III) complexes, the position of the CF3 substituent on the phenyl ring was reported to affect emission maxima by altering HOMO energy levels [1]. Ortho-substitution introduces greater torsional twist between the phenyl and imidazopyridine planes compared to para-substitution, which can modulate π-conjugation and binding pose. No published head-to-head biological comparison between ortho-, meta-, and para-CF3 regioisomers of the 6-carboxylate methyl ester series was identified in the accessed primary literature.

Regioisomerism Conformation SAR

Purity Specification Compared to Closest Commercial Analogs

The target compound is available at ≥98% purity from multiple vendors (e.g., Chemscene, Leyan) . The non-fluorinated analog methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate is typically offered at ≥95% purity . The 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate analog (CAS 1206973-10-5) is listed at 95% purity .

Quality control Reproducibility Procurement

Evidence-Backed Application Scenarios for Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate in Scientific Procurement


Medicinal Chemistry: Lipophilicity-Driven Lead Optimization Programs

The compound's elevated LogP (4.2 vs. 3.3 for the non-fluorinated analog) [1][2] makes it a candidate for programs targeting intracellular or CNS-penetrant small molecules where enhanced membrane permeability is required. The ortho-CF3 group may also offer metabolic stability advantages by shielding the phenyl ring from oxidative metabolism, a common strategy in drug design.

Structure-Activity Relationship (SAR) Studies Exploring Regioisomeric CF3 Effects

Because the ortho-CF3 placement imposes a distinct dihedral angle between the phenyl and imidazopyridine rings compared to para or meta isomers [3], procurement of this specific regioisomer enables systematic SAR campaigns to probe conformational effects on target binding without the confounding variable of mixed isomer populations.

OLED Materials Research: Blue-Shifted Phosphorescent Ligand Scaffolds

Electron-withdrawing CF3 substituents on 2-phenylimidazo[1,2-a]pyridine ligands have been shown to blue-shift emission maxima in Ir(III) phosphorescent complexes by stabilizing the HOMO [3]. The ortho-substituted variant may provide further tuning of emission color via steric modulation of metal–ligand orbital overlap, relevant to academic and industrial OLED development.

Synthetic Intermediate for Elaborated Imidazo[1,2-a]pyridine Derivatives

The 6-carboxylate methyl ester serves as a latent carboxylic acid handle for amide coupling or hydrolysis, enabling downstream diversification while the 2-aryl CF3 motif remains intact. The ≥98% commercial purity reduces the need for pre-functionalization purification, improving overall synthetic throughput [1][2].

Quote Request

Request a Quote for Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.